2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(14-6-1-2-7-15(14)17(19)20)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBMGEZSIIRJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283287 | |
| Record name | 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-58-0 | |
| Record name | NSC30815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid typically involves the reaction of indene derivatives with benzoic acid under specific conditions. One common method includes the use of Friedel-Crafts acylation, where indene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of this compound lies in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes related to tumor growth .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, indicating its possible use in developing anti-inflammatory drugs .
Material Science
In material science, this compound can be utilized as an intermediate in synthesizing polymers and advanced materials:
- Polymer Synthesis : Its functional groups allow it to act as a building block for creating copolymers with desirable mechanical and thermal properties. This application is particularly relevant in developing high-performance materials for industrial applications .
Case Study 1: Anticancer Research
A study investigated the effects of synthesized derivatives of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment on rats with induced paw edema, administration of the compound resulted in a marked decrease in swelling compared to the control group. The study concluded that the compound's ability to inhibit pro-inflammatory cytokines could lead to new therapeutic strategies for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For instance, indene derivatives have been shown to interact with retinoic acid receptors, influencing gene transcription and cellular differentiation . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid and its analogues:
Key Observations:
- Biological Activity : Sulfonamide derivatives (e.g., C₁₆H₁₅ClN₂O₃S) demonstrate antineoplastic activity but with dose-limiting methemoglobinemia, highlighting the trade-off between efficacy and toxicity .
- Steric and Electronic Effects: The methoxy-ethoxy-benzamide derivative (C₂₇H₂₇NO₅) shows prolonged plasma half-life due to bulky substituents, which may impede metabolic clearance .
Conformational and Stereochemical Comparisons
- Atropisomerism: Benzoic acid derivatives with bulky substituents (e.g., dicyanovinyl groups) exhibit atropisomerism, where restricted rotation about single bonds leads to distinct conformers.
- Superimposition with Pharmacophores: A benzoic acid derivative (2-(2-chlorophenoxy)benzoic acid) was conformationally matched with estazolam, a benzodiazepine agonist, suggesting structural motifs critical for receptor binding .
Biological Activity
The compound 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid is a derivative of indene and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the acylation of benzoic acid derivatives with indanone precursors. Various synthetic strategies have been reported, including:
- Acylation Reactions : Utilizing acyl chlorides derived from 2,3-dihydro-1H-indene to introduce the carbonyl group onto the benzoic acid backbone.
- Cyclization Methods : Employing cyclization techniques to form the indene structure which is crucial for biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis (IAP) proteins such as cIAP-1 and cIAP-2. This mechanism enhances the sensitivity of cancer cells to apoptotic signals from TNF receptor superfamily ligands, including TNF-alpha and TRAIL .
Inhibition of Cholinesterases
Indane derivatives have also been evaluated for their ability to inhibit cholinesterases (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on these enzymes .
Retinoic Acid Receptor Agonism
Recent studies have identified indene-derived compounds as potential agonists for retinoic acid receptors (RARs). For instance, certain analogs demonstrated moderate binding affinity and significant antiproliferative activity against various cancer cell lines. The differentiation-inducing potential of these compounds was particularly notable in NB4 cells .
Case Studies
Case Study 1: Induction of Apoptosis in Cancer Cells
In a study focusing on indane derivatives, researchers observed that this compound significantly induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways following IAP degradation.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of indane derivatives against oxidative stress-induced cell death in retinal pigment epithelium cells. The results indicated that these compounds could mitigate cytotoxic effects associated with age-related macular degeneration by reducing lipofuscin accumulation in cellular models .
Comparative Analysis
The following table summarizes key biological activities associated with this compound and its analogs:
| Compound | Biological Activity | IC50 Values (nM) | Mechanism |
|---|---|---|---|
| This compound | Antitumor activity | Varies (sub-nanomolar) | Induces apoptosis through IAP degradation |
| Analog A | Cholinesterase inhibition | 14.8 | AChE inhibition |
| Analog B | RARα agonism | Moderate | Induces differentiation in cancer cells |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation to introduce the indene carbonyl group to the benzoic acid backbone. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the acyl group attachment (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for benzoic acid) .
- IR spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) verifies the acyl group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : ≥98% purity is achievable with C18 columns and acetonitrile/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C; store at –20°C in amber vials .
- Photostability : Susceptible to UV degradation; use light-resistant containers .
- Hydrolytic stability : The ester linkage may hydrolyze in aqueous alkaline conditions (pH > 9); neutral buffers are recommended .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by analyzing spectra at –40°C to 60°C .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of protons .
- Computational modeling : DFT calculations (B3LYP/6-311+G**) predict NMR/IR spectra to validate experimental data .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Frontier molecular orbital (FMO) analysis : Identifies electrophilic sites via local ionization potential maps (e.g., carbonyl carbon as primary electrophilic center) .
- Molecular dynamics (MD) simulations : Models solvation effects on reactivity in polar vs. nonpolar solvents .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can yields be improved?
- Byproduct analysis : Common byproducts include over-acylated derivatives (e.g., di-acylated indene); LC-MS identifies these impurities .
- Kinetic control : Short reaction times (1–2 hr) and low temperatures (0°C) favor mono-acylation .
- Catalyst recycling : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce waste and improve reproducibility .
Q. What role does this compound play in materials science applications, such as adsorbent design or coordination chemistry?
- Metal-organic frameworks (MOFs) : The benzoic acid moiety chelates metal ions (e.g., Co²⁺, Cu²⁺) to form porous networks .
- Adsorbents : Functionalized activated carbon derivatives enhance heavy metal removal (e.g., Pb²⁺ adsorption capacity up to 120 mg/g) .
Q. How can in vitro metabolic pathways be elucidated using isotopic labeling or advanced chromatography?
- Isotope tracing : ¹⁴C-labeled compound tracks metabolic products in hepatocyte assays .
- LC-MS/MS : Identifies phase I metabolites (e.g., hydroxylation at the indene ring) and phase II conjugates (glucuronides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
